Cajanol

Description

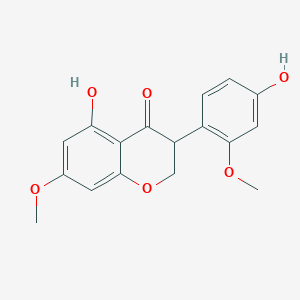

Structure

3D Structure

Properties

CAS No. |

61020-70-0 |

|---|---|

Molecular Formula |

C17H16O6 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O6/c1-21-10-6-13(19)16-15(7-10)23-8-12(17(16)20)11-4-3-9(18)5-14(11)22-2/h3-7,12,18-19H,8H2,1-2H3 |

InChI Key |

RYYWWFXWFMYKJM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O |

Canonical SMILES |

COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O |

Other CAS No. |

61020-70-0 |

Synonyms |

5,4′-Dihydroxy-7,2′-dimethoxyisoflavanone; 2,3-Dihydro-5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Cajanol

Cajanol is a significant isoflavanone, a class of flavonoids, primarily recognized for its presence in the pigeon pea plant (Cajanus cajan). This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is structurally classified as a 7-O-methylated isoflavonoid.[1] Its core is a 3-phenylchromen-4-one backbone. The formal chemical name for this compound is 5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one.[2]

| Identifier | Value |

| IUPAC Name | 5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one[2] |

| Chemical Formula | C₁₇H₁₆O₆[2] |

| SMILES | COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O[2] |

| InChI | InChI=1S/C17H16O6/c1-21-10-6-13(19)16-15(7-10)23-8-12(17(16)20)11-4-3-9(18)5-14(11)22-2/h3-7,12,18-19H,8H2,1-2H3[2] |

| InChIKey | RYYWWFXWFMYKJM-UHFFFAOYSA-N[2] |

| CAS Number | 61020-70-0[2] |

Physicochemical Properties

This compound is typically isolated as a powder.[3] Its molecular and physical characteristics are summarized in the table below.

| Property | Value |

| Molecular Weight | 316.31 g/mol [3][4] |

| Monoisotopic Mass | 316.094688244 Da[1] |

| Physical Form | Powder[3] |

| Purity | Min. 95% (as commercially available)[3] |

| Storage Conditions | 2°C - 8°C, in a well-closed container[4] |

Biological Activities and Therapeutic Potential

This compound has been the subject of extensive research due to its diverse pharmacological activities. It is primarily isolated from the roots of Cajanus cajan, where it functions as a phytoalexin.[5] Its applications are mainly in phytochemical research and as a lead compound in drug discovery.[4]

3.1. Anticancer Activity this compound exhibits significant cytotoxic effects against various cancer cell lines.

-

Breast Cancer: It inhibits the growth of MCF-7 human breast cancer cells in a time- and dose-dependent manner.[5][6] The IC₅₀ values have been reported as 83.42 µM (24h), 58.32 µM (48h), and 54.05 µM (72h).[6] The mechanism involves cell cycle arrest at the G2/M phase and the induction of apoptosis through a ROS-mediated mitochondrial pathway.[7][8]

-

Ovarian Cancer: this compound has been shown to have anti-tumor activity and can play a role in reversing paclitaxel (B517696) resistance in A2780/Taxol ovarian cancer cells.[9]

-

Prostate Cancer: In human prostate cancer cells (PC-3), this compound acts as a phytoestrogen, interfering with the estrogen receptor α (ERα)-associated PI3K pathway, leading to cell cycle arrest and apoptosis.[10]

3.2. Antioxidant and Anti-inflammatory Properties this compound demonstrates notable antioxidant and anti-inflammatory activities by scavenging free radicals and modulating signaling pathways involved in cellular stress responses.[3][4]

3.3. Other Activities Research has also highlighted its antiplasmodial, antibacterial, and antifungal properties.[9][11]

Experimental Protocols

4.1. Extraction of this compound from Cajanus cajan Roots A common method for extracting this compound from its natural source involves solvent extraction.[9]

-

Preparation: The roots of Cajanus cajan are collected, washed, dried, and crushed into a powder.

-

Maceration: The crushed root material is impregnated with an 80:20 (v/v) solution of ethanol (B145695) and water.

-

Extraction: The mixture is left to stand for 24 hours with a solid-to-liquid ratio of 1:10. This process is repeated three times to maximize the yield.

-

Purification: The resulting extract is then subjected to further purification steps, typically involving various chromatographic techniques to isolate this compound.[3][4]

4.2. Quantitative Analysis by HPLC High-Performance Liquid Chromatography (HPLC) is utilized for the determination and quantification of this compound in extracts.[12]

-

System: An Agilent 1200 reversed-phase HPLC system equipped with a Diode Array Detector is a suitable instrument.[12]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and water (often with a small percentage of acid like formic acid) is employed.

-

Detection: The eluent is monitored at a specific wavelength (e.g., determined by the UV-Vis spectrum of a pure this compound standard) to detect and quantify the compound.

Signaling Pathways

5.1. Apoptosis Induction in Breast Cancer Cells this compound induces apoptosis in MCF-7 breast cancer cells via a well-defined intrinsic pathway mediated by reactive oxygen species (ROS). The generation of ROS leads to a cascade of events within the mitochondria.[6][7]

Caption: this compound-induced apoptosis pathway in breast cancer cells.

This pathway highlights key molecular events, including the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This imbalance disrupts the mitochondrial membrane, leading to the release of cytochrome c, which subsequently activates the caspase cascade (caspase-9 and caspase-3), culminating in PARP cleavage and programmed cell death.[6][7]

References

- 1. Showing Compound this compound (FDB012124) - FooDB [foodb.ca]

- 2. This compound | C17H16O6 | CID 442670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 61020-70-0 | XC161666 | Biosynth [biosynth.com]

- 5. Biological activities and medicinal properties of Cajanus cajan (L) Millsp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel anticancer agent from Pigeonpea [Cajanus cajan (L.) Millsp.] roots, induces apoptosis in human breast cancer cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a novel anticancer agent from Pigeonpea [Cajanus cajan (L.) Millsp.] roots, induces apoptosis in human breast cancer cells through a ROS-mediated mitochondrial pathway (2010) | Meng Luo | 134 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. The phytoestrogenic compound this compound from Pigeonpea roots is associated with the activation of estrogen receptor α-dependent signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Cajanol: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cajanol, a prominent isoflavanone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural occurrence, quantitative distribution in its primary source, detailed experimental protocols for its isolation and analysis, and its interaction with key biological pathways. The primary natural source of this compound is the pigeon pea plant (Cajanus cajan), where it is found in the roots, seeds, and leaves. Notably, it has also been isolated from the endophytic fungus Hypocrea lixii, residing in pigeon pea roots. This guide summarizes the current knowledge on this compound concentrations in different parts of the pigeon pea plant, outlines detailed methodologies for its extraction and quantification, and presents visual representations of its biosynthetic origin and its influence on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is a flavonoid primarily isolated from the pigeon pea (Cajanus cajan), a legume crop cultivated in tropical and subtropical regions.[1] It is considered a phytoalexin, a class of antimicrobial compounds synthesized by plants in response to stress, such as microbial infection.[2]

This compound has been identified in various parts of the Cajanus cajan plant, including:

-

Roots: The roots of the pigeon pea are a significant source of this compound.[3][4]

-

Seeds: this compound is also present in the seeds of the pigeon pea.[1]

-

Leaves: The leaves of Cajanus cajan have been confirmed to contain this compound.[1]

In addition to its plant origin, this compound has been isolated from Hypocrea lixii, an endophytic fungus found living within the root tissues of the pigeon pea.[5] This discovery suggests a potential alternative microbial source for the production of this compound.

Quantitative Analysis of this compound

The concentration of this compound varies across different parts of the Cajanus cajan plant. The following table summarizes the available quantitative data for this compound and other related isoflavonoids.

| Plant Part | Compound | Concentration | Reference |

| Seeds | This compound | 11.64 ± 0.17 mg/100 g dry matter | [1] |

| Cajanin | 18.11 ± 0.27 mg/100 g dry matter | [1] | |

| Daidzein | 9.03 ± 0.14 mg/100 g dry matter | [1] | |

| Genistein | 0.78 ± 0.02 mg/100 g dry matter | [1] | |

| Roots (95% Ethanol (B145695) Extract) | This compound | 3.72 mg/g dry weight | [6] |

| Genistein | 19.47 mg/g dry weight | [6] | |

| Daidzein | 2.68 mg/g dry weight | [6] | |

| Leaves | This compound | Not Quantified in Reviewed Literature | - |

Experimental Protocols

This section provides a synthesized methodology for the extraction and quantification of this compound from Cajanus cajan plant material, based on established laboratory practices.

Extraction of this compound

Objective: To extract this compound and other isoflavonoids from pigeon pea plant material. Ultrasound-Assisted Extraction (USAE) is presented here as an efficient and green extraction method.

Materials and Reagents:

-

Dried and powdered Cajanus cajan plant material (roots, seeds, or leaves)

-

Ethanol (80%)

-

Ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% ethanol to the flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate the mixture for 30-40 minutes at a controlled temperature (e.g., 40-50°C).

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Store the crude extract at 4°C for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the crude extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol (B129727) (A) and 0.1% formic acid in water (B). A typical gradient might be:

-

0-10 min: 30-50% A

-

10-25 min: 50-70% A

-

25-30 min: 70-30% A

-

30-35 min: 30% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 286 nm (or a wavelength determined by the UV spectrum of a this compound standard)

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known amount of the crude extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample extract.

Signaling Pathways

Biosynthesis of this compound

This compound, as an isoflavonoid, is synthesized in plants through the phenylpropanoid pathway. The following diagram illustrates the general biosynthetic route leading to isoflavonoids.

Caption: General biosynthetic pathway of isoflavonoids, including this compound.

This compound-Induced Apoptosis via ROS-Mediated Mitochondrial Pathway

This compound has been shown to induce apoptosis in cancer cells through a pathway involving reactive oxygen species (ROS) and the mitochondria.

Caption: this compound-induced apoptosis signaling cascade.

This compound's Interaction with the Estrogen Receptor α (ERα)-Dependent Signaling Pathway

This compound has been identified as a phytoestrogen that can modulate the ERα-dependent signaling pathway, which is relevant in certain types of cancer.

Caption: this compound's modulation of the ERα-dependent pathway.

References

- 1. The flavonoid profile of pigeonpea, Cajanus cajan: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green Extraction of Antioxidant Flavonoids from Pigeon Pea (Cajanus cajan (L.) Millsp.) Seeds and Its Antioxidant Potentials Using Ultrasound-Assisted Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Pharmacological Properties of Cajanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cajanol, an isoflavanone (B1217009) derived from the roots of the pigeon pea (Cajanus cajan (L.) Millsp.), has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, focusing on its anti-cancer, antimicrobial, and anti-inflammatory effects. We delve into the molecular mechanisms underlying these activities, supported by quantitative data from various in vitro studies. Detailed experimental protocols for key assays and visual representations of signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

This compound (5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxychroman-4-one) is a significant phytoalexin found in pigeon pea roots.[1][2] Traditionally, extracts from Cajanus cajan have been used in folk medicine for various ailments.[3] Modern scientific investigations have identified this compound as a key bioactive constituent responsible for many of the plant's therapeutic effects, including anti-cancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4][5] This guide aims to consolidate the current scientific knowledge on this compound's pharmacological properties, presenting it in a manner that is accessible and useful for researchers in the fields of pharmacology and drug discovery.

Anti-Cancer Properties

This compound has demonstrated significant anti-cancer activity against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1][2]

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in several studies, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| MCF-7 | Human Breast Cancer | 24 h | 83.42 | [1][2] |

| MCF-7 | Human Breast Cancer | 48 h | 58.32 | [1][2] |

| MCF-7 | Human Breast Cancer | 72 h | 54.05 | [1][2] |

| A2780/Taxol | Paclitaxel-resistant Ovarian Cancer | 48 h | 8 (restores sensitivity to paclitaxel) | [4] |

Mechanism of Action in Cancer Cells

This compound's anti-cancer effects are mediated through multiple signaling pathways.

In human breast cancer cells (MCF-7), this compound induces apoptosis through a pathway dependent on reactive oxygen species (ROS).[1][2] This process involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.[1][2] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This ultimately leads to the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3, a hallmark of apoptosis.[1][2]

In human prostate cancer cells (PC-3), this compound acts as a phytoestrogen and modulates the estrogen receptor α (ERα)-dependent PI3K signaling pathway.[6] This interference with the PI3K pathway leads to the activation of GSK3 and CyclinD1, resulting in cell cycle arrest at the G1 and G2/M phases and subsequent apoptosis.[6]

In paclitaxel-resistant ovarian cancer cells (A2780/Taxol), this compound has been shown to reverse drug resistance.[7] It achieves this by inhibiting the PI3K/Akt/NF-κB signaling pathway, which in turn down-regulates the expression of P-glycoprotein (P-gp), a key drug efflux pump.[7] This inhibition of P-gp leads to increased intracellular accumulation of paclitaxel, thereby restoring its cytotoxic efficacy.

Antimicrobial Properties

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) of this compound has been determined for several bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µM) | Reference |

| Staphylococcus epidermidis | Gram-positive | 98.90 - 197.8 | [8] |

| Staphylococcus aureus | Gram-positive | 98.90 - 197.8 | [8] |

| Bacillus subtilis | Gram-positive | 98.90 - 197.8 | [8] |

| Escherichia coli | Gram-negative | 98.90 - 197.8 | [8] |

| Proteus vulgaris | Gram-negative | 98.90 - 197.8 | [8] |

| Pseudomonas aeruginosa | Gram-negative | 98.90 - 197.8 | [8] |

Mechanism of Antibacterial Action

The antibacterial mechanism of this compound involves damaging the bacterial cell membrane and causing DNA damage.[8] In Staphylococcus aureus, this compound affects both the lecithin (B1663433) and phosphate (B84403) groups on the cell membrane, in addition to damaging DNA.[8] In Escherichia coli, the primary mechanism appears to be DNA damage.[8]

Anti-inflammatory and Antioxidant Properties

This compound also possesses notable anti-inflammatory and antioxidant activities.[5]

Anti-inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, extracts of Cajanus cajan rich in this compound have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5]

Antioxidant Effects

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes.[5] In LPS-stimulated RAW 264.7 cells, this compound-rich extracts significantly decreased intracellular ROS levels and enhanced the activities of superoxide (B77818) dismutase (SOD) and catalase.[5] This antioxidant activity is linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant protein heme oxygenase-1 (HO-1) signaling pathway.[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Harvest: Treat cells with this compound for the desired time, then harvest and wash with PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at 4°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

Mitochondrial Membrane Potential (MMP) Assay

-

Cell Treatment: Treat cells with this compound for the specified duration.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a decrease in MMP.

Antibacterial Activity (MIC Determination)

-

Bacterial Culture: Prepare a standardized suspension of the test bacteria.

-

Serial Dilution: Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound has demonstrated a compelling profile of pharmacological activities, particularly in the realms of oncology and infectious diseases. Its multifaceted mechanisms of action, targeting key signaling pathways involved in cell survival, proliferation, and drug resistance, underscore its potential as a lead compound for the development of novel therapeutics. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic applications of this compound. Future research should focus on in vivo studies to validate the in vitro findings, as well as on structure-activity relationship studies to optimize its pharmacological properties. The development of efficient and scalable methods for the extraction and purification of this compound will also be crucial for its translation into clinical practice.[9]

References

- 1. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Green Extraction of Antioxidant Flavonoids from Pigeon Pea (Cajanus cajan (L.) Millsp.) Seeds and Its Antioxidant Potentials Using Ultrasound-Assisted Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Cajanol: A Phytoestrogen with Therapeutic Potential in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Prostate cancer remains a significant global health challenge, with a pressing need for novel therapeutic agents, particularly for hormone-refractory disease. Phytoestrogens, plant-derived compounds with estrogen-like activity, have garnered considerable attention for their potential role in cancer prevention and treatment. Among these, cajanol, an isoflavanone (B1217009) isolated from the roots of the pigeon pea (Cajanus cajan), is emerging as a promising candidate for prostate cancer therapy. This technical guide provides a comprehensive overview of the current understanding of this compound's phytoestrogenic properties and its mechanism of action in prostate cancer. We delve into its effects on key signaling pathways, present available quantitative data, detail experimental methodologies, and offer visual representations of its molecular interactions to support further research and drug development efforts.

Introduction to this compound and Phytoestrogens in Prostate Cancer

Phytoestrogens are a diverse group of plant-derived compounds that can bind to estrogen receptors (ERs) and modulate estrogenic signaling pathways.[1][2] Their role in hormone-dependent cancers, such as prostate cancer, is of significant interest due to their potential to exert anti-cancer effects with fewer side effects than traditional hormone therapies.[1][3] The incidence of prostate cancer is notably lower in Asian populations, a phenomenon partly attributed to diets rich in phytoestrogens.[4]

This compound (5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxychroman-4-one) is a novel isoflavone (B191592) that has demonstrated significant anti-cancer properties in various cancer cell lines, including breast, lung, and oral cancers.[5][6][7] Its activity in prostate cancer is particularly compelling due to its ability to engage with estrogen receptor signaling, a key pathway in prostate cancer development and progression.[8]

Phytoestrogenic Mechanism of this compound in Prostate Cancer

The primary mechanism through which this compound exerts its effects in prostate cancer is via its interaction with estrogen receptor alpha (ERα).[8] While estrogen signaling in the prostate is complex, with ERα generally considered to have protumorigenic effects and ERβ antitumorigenic effects, this compound appears to modulate ERα signaling in a manner that leads to cancer cell inhibition.[3][8]

A key study demonstrated that this compound activates an ERα-dependent signaling pathway in the human prostate cancer cell line PC-3.[8] This activation, contrary to promoting growth, leads to the inhibition of cell survival and proliferation.[8]

Key Signaling Pathways Modulated by this compound

ERα-Dependent PI3K/Akt Pathway

This compound has been shown to modulate the ERα-dependent Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in prostate cancer cells.[8] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature of many cancers, including prostate cancer.[9]

Upon binding to ERα, this compound appears to interfere with the downstream signaling cascade of the PI3K/Akt pathway.[8] This interference leads to the modulation of key downstream effectors, including Glycogen Synthase Kinase 3 (GSK3) and Cyclin D1, ultimately resulting in cell cycle arrest and apoptosis.[8]

Intrinsic Apoptosis Pathway

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[5][8] In prostate cancer cells, this compound treatment leads to characteristic morphological changes associated with apoptosis, including nuclei condensation and fragmentation.[8] While the specific apoptotic pathway in prostate cancer is still under full investigation, studies in breast cancer cells provide a likely model. This compound induces apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway.[10] This involves the inhibition of the anti-apoptotic protein Bcl-2 and the induction of the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.[10]

Quantitative Data on this compound's Efficacy

While specific quantitative data for this compound in prostate cancer cell lines is still emerging, data from other cancer cell lines provides a strong indication of its potency.

| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | MTT Assay | 24 hours | 83.42 | [10] |

| MCF-7 | Breast Cancer | MTT Assay | 48 hours | 58.32 | [10] |

| MCF-7 | Breast Cancer | MTT Assay | 72 hours | 54.05 | [10] |

| A549 | Lung Carcinoma | In vitro cytotoxicity | Not Specified | Potent, time and concentration-dependent | [6] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of this compound on prostate cancer cells, based on published methodologies.

Cell Culture

-

Cell Lines: PC-3 (androgen-independent human prostate adenocarcinoma), LNCaP (androgen-sensitive human prostate adenocarcinoma), DU-145 (androgen-independent human prostate carcinoma).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed prostate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis (Flow Cytometry)

-

Treat prostate cancer cells with this compound at the desired concentrations for the specified time.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., against ERα, p-Akt, Akt, GSK3, Cyclin D1, Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

This compound presents a compelling profile as a phytoestrogen with significant potential for prostate cancer therapy. Its ability to modulate the ERα-dependent PI3K/Akt pathway and induce apoptosis highlights its targeted mechanism of action.[8][10]

Future research should focus on:

-

In-depth studies in a wider range of prostate cancer cell lines: Including androgen-sensitive and castration-resistant models to fully elucidate its spectrum of activity.

-

In vivo studies: Utilizing prostate cancer xenograft models in mice to evaluate the efficacy, pharmacokinetics, and safety of this compound in a whole-organism context.[11][12]

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or androgen deprivation therapy to enhance treatment efficacy and overcome resistance.[7]

-

Structure-activity relationship studies: To identify more potent and specific derivatives of this compound for drug development.

References

- 1. Phytoestrogens and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. guoncologynow.com [guoncologynow.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The phytoestrogenic compound this compound from Pigeonpea roots is associated with the activation of estrogen receptor α-dependent signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissecting major signaling pathways in prostate cancer development and progression: Mechanisms and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel anticancer agent from Pigeonpea [Cajanus cajan (L.) Millsp.] roots, induces apoptosis in human breast cancer cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Growth Inhibition of Human Caucasian Prostate Adenocarcinoma in Nude Mice Induced by Amygdalin with Metabolic Enzyme Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cannabidiol and Cannabis Sativa as a potential treatment in vitro prostate cancer cells silenced with RBBp6 and PC3 xenograft - PMC [pmc.ncbi.nlm.nih.gov]

Cajanol's Induction of Apoptosis via ROS-Mediated Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cajanol, a prominent isoflavanone (B1217009) derived from the roots of Cajanus cajan (L.) Millsp. (pigeon pea), has emerged as a compound of interest in oncology research. Accumulating evidence indicates its potential as an anticancer agent, primarily through the induction of apoptosis in cancer cells. A critical mechanism underlying this pro-apoptotic activity is the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial-dependent apoptotic cascade. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis via this ROS-mediated pathway, with a focus on its effects on human breast cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and a visualization of the signaling pathway.

Introduction

This compound (5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxychroman-4-one) is a phytoalexin that has demonstrated cytotoxic activity against cancer cells.[1] One of its key mechanisms of action is the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells. A growing body of research has elucidated that this compound triggers apoptosis through a pathway intrinsically linked to the generation of reactive oxygen species (ROS).[2]

ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can induce cellular damage. While low levels of ROS are involved in normal cellular signaling, excessive ROS production can lead to oxidative stress, a condition that can trigger apoptotic cell death.[3] this compound appears to exploit this vulnerability in cancer cells, inducing a surge in intracellular ROS that initiates a cascade of events culminating in apoptosis.[1][2] This guide will delve into the specifics of this process.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various studies, particularly in the context of human breast cancer. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in MCF-7 Human Breast Cancer Cells [1][2]

| Treatment Duration | IC50 (µM) |

| 24 hours | 83.42 |

| 48 hours | 58.32 |

| 72 hours | 54.05 |

Data demonstrates a time- and dose-dependent inhibitory effect of this compound on the growth of MCF-7 cells.

The ROS-Mediated Apoptotic Signaling Pathway of this compound

This compound's induction of apoptosis is a multi-step process initiated by the generation of intracellular ROS. This triggers the mitochondrial or intrinsic pathway of apoptosis.

The key molecular events in this pathway are:

-

ROS Generation: The precise upstream mechanism by which this compound stimulates ROS production is an area of ongoing investigation. However, it is established that treatment with this compound leads to a significant increase in intracellular ROS levels.[1][2]

-

Mitochondrial Membrane Disruption: The accumulation of ROS disrupts the integrity of the mitochondrial outer membrane. This is largely mediated by the Bcl-2 family of proteins. This compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[1][2]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[1][2]

-

Execution of Apoptosis: Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1][2] This cleavage leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.

References

Cajanol's Effect on Cell Cycle Arrest in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cajanol, a prominent isoflavanone (B1217009) derived from the roots of Cajanus cajan (pigeon pea), has emerged as a promising natural compound with notable anticancer properties. Extensive in vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cell cycle progression in cancer cells, with a focus on the underlying molecular mechanisms. It includes a summary of its impact on different cancer cell lines, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

The uncontrolled proliferation of cancer cells is often linked to dysregulation of the cell cycle, a tightly orchestrated series of events leading to cell division. Key checkpoints in the cell cycle ensure the fidelity of DNA replication and chromosome segregation. Consequently, molecules that can modulate cell cycle progression by inducing arrest at these checkpoints are of significant interest in oncology research. This compound has been identified as one such molecule, demonstrating potent anti-proliferative effects in several cancer models. This guide synthesizes the available data on its mechanism of action, focusing on cell cycle arrest.

Data Presentation: this compound's Impact on Cancer Cell Lines

This compound has been shown to inhibit the growth of several cancer cell lines in a time- and dose-dependent manner. Its primary mechanisms of action include the induction of cell cycle arrest and apoptosis. The following tables summarize the key findings regarding its effects on different cancer cell lines.

Table 1: IC50 Values of this compound in MCF-7 Human Breast Cancer Cells

| Treatment Duration | IC50 (µM) | Reference |

| 24 hours | 83.42 | [1][2] |

| 48 hours | 58.32 | [1][2] |

| 72 hours | 54.05 | [1][2] |

Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

| Cancer Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| MCF-7 (Breast) | Control | Data not available | Data not available | Data not available | [1][3] |

| This compound | Data not available | Data not available | Increased | [1][3] | |

| PC-3 (Prostate) | Control | Data not available | Data not available | Data not available | [2] |

| This compound | Increased | Data not available | Increased | [2] | |

| A549 (Lung) | Control | Data not available | Data not available | Data not available | [3] |

| This compound | Effect not specified | Effect not specified | Effect not specified | [3] |

Core Mechanisms of Action

This compound induces cell cycle arrest through distinct signaling pathways in different cancer cell types. The two most well-characterized mechanisms are the ROS-mediated mitochondrial pathway in breast cancer and the estrogen receptor α (ERα)-dependent PI3K pathway in prostate cancer.

ROS-Mediated Mitochondrial Pathway in Breast Cancer (MCF-7 cells)

In human breast cancer cells, this compound's induction of G2/M phase arrest is intrinsically linked to the generation of reactive oxygen species (ROS).[1][3] This increase in intracellular ROS leads to mitochondrial dysfunction, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, including caspase-9 and caspase-3, culminating in apoptosis.[1]

ERα-Dependent PI3K Pathway in Prostate Cancer (PC-3 cells)

In human prostate cancer cells, this compound has been shown to arrest the cell cycle in both the G1 and G2/M phases.[2] This effect is associated with the modulation of the estrogen receptor α (ERα)-dependent PI3K pathway.[2] Western blot analyses have revealed that this compound treatment leads to the activation of GSK3 and Cyclin D1, which are downstream targets of the PI3K/Akt signaling cascade.[2] This suggests that this compound's anti-proliferative effects in prostate cancer are mediated through its interaction with this hormone-regulated pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on cell cycle arrest.

Cell Culture and this compound Treatment

-

Cell Lines: MCF-7 (human breast adenocarcinoma), PC-3 (human prostate adenocarcinoma), and A549 (human lung carcinoma) cells can be obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 mM). The stock solution is then diluted with the culture medium to the desired final concentrations for experiments. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded in culture plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The cells are incubated for the desired time periods (e.g., 24, 48, 72 hours) before being harvested for analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After treatment with this compound, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells are centrifuged, and the ethanol is decanted. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle. The data is typically analyzed using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: After this compound treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cyclin B1, CDK1, p-Akt, Akt, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a loading control such as β-actin used for normalization.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying this compound's effects.

Caption: this compound-induced signaling pathway in MCF-7 breast cancer cells.

Caption: this compound-induced ERα-dependent PI3K pathway in PC-3 prostate cancer cells.

Caption: General experimental workflow for investigating this compound's effect on cell cycle.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent by inducing cell cycle arrest in various cancer cell lines. Its mechanisms of action, involving the ROS-mediated mitochondrial pathway in breast cancer and the ERα-dependent PI3K pathway in prostate cancer, highlight its multifaceted therapeutic potential. However, further research is required to fully elucidate its effects. Specifically, future studies should focus on:

-

Quantitative Analysis: Obtaining precise quantitative data on cell cycle distribution in a broader range of cancer cell lines following this compound treatment.

-

Protein Expression Profiling: Conducting comprehensive Western blot analyses to identify the specific cyclins, CDKs, and other cell cycle regulatory proteins that are modulated by this compound.

-

In Vivo Studies: Translating the promising in vitro findings into preclinical animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

A deeper understanding of this compound's molecular targets and mechanisms of action will be crucial for its development as a novel and effective anticancer drug.

References

- 1. This compound, a novel anticancer agent from Pigeonpea [Cajanus cajan (L.) Millsp.] roots, induces apoptosis in human breast cancer cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The phytoestrogenic compound this compound from Pigeonpea roots is associated with the activation of estrogen receptor α-dependent signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant and Anti-inflammatory Effects of Cajanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cajanol, an isoflavanone (B1217009) primarily isolated from the roots of the pigeon pea (Cajanus cajan (L.) Millsp.), has emerged as a compound of significant interest due to its potential therapeutic properties. Extensive research, predominantly on extracts rich in this compound, points towards potent antioxidant and anti-inflammatory activities. Mechanistically, these effects are attributed to the modulation of critical cellular signaling pathways, including the inhibition of the pro-inflammatory NF-κB cascade and the activation of the cytoprotective Nrf2/HO-1 antioxidant response. This technical guide provides a comprehensive overview of the current scientific evidence, detailing the molecular mechanisms, relevant quantitative data from key studies, and standardized experimental protocols to facilitate further research and development. While quantitative efficacy data for isolated, purified this compound is limited in publicly available literature, the information presented herein, derived from this compound-containing extracts, provides a strong foundation for its investigation as a novel therapeutic agent.

Antioxidant Properties of this compound

The antioxidant effect of this compound is multifaceted, involving both direct radical scavenging and the upregulation of endogenous antioxidant systems. Studies on C. cajan root extracts, where this compound is a major isoflavone (B191592) constituent, have demonstrated significant free radical scavenging and the ability to mitigate oxidative stress in cellular models.[1]

Mechanism of Action: Nrf2/HO-1 Pathway Activation

A primary mechanism underlying the antioxidant effect of this compound-containing extracts is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This event triggers the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme. Extracts of C. cajan roots have been shown to significantly enhance the activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Data Presentation: Antioxidant Activity of this compound-Containing Extracts

Direct quantitative data for pure this compound is scarce. The following table summarizes representative antioxidant activities of Cajanus cajan extracts, in which this compound is a known component. This data highlights the potential of this compound as an antioxidant.

| Extract / Fraction | Assay | IC50 Value (µg/mL) | Source | Reference |

| 95% Ethanol Extract | DPPH Scavenging | 242.01 | Leaves | [2] |

| Aqueous Extract | DPPH Scavenging | 404.91 | Leaves | [2] |

| Ethyl Acetate Fraction | DPPH Scavenging | 194.98 | Leaves | [2] |

| Aqueous Extract | DPPH Scavenging | 690 | Leaves | [3][4][5] |

| Ethanol Extract | DPPH Scavenging | 790 | Leaves | [3][4][5] |

| Butanol Fraction | DPPH Scavenging | 9.07 | Seeds | |

| 70% Ethanol Extract | DPPH Scavenging | 44.36 | Seeds |

Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of the extract required to scavenge 50% of the radicals. Lower values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the free radical scavenging activity of a test compound like this compound.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in an amber bottle at 4°C.

-

Prepare a stock solution of this compound (or extract) in methanol or DMSO. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Ascorbic acid or Trolox should be used as a positive control and prepared similarly.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the test sample, positive control, or solvent (as a blank).

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Mix gently and incubate the plate in the dark at room temperature (25°C) for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the DPPH solution with solvent, and A_sample is the absorbance of the DPPH solution with the test compound).

-

Plot the percentage of scavenging against the concentration of the test sample to determine the IC50 value.

-

Anti-inflammatory Properties of this compound

This compound demonstrates significant anti-inflammatory effects primarily through the potent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammatory responses.

Mechanism of Action: Inhibition of the PI3K/Akt/NF-κB Pathway

Inflammatory stimuli, such as LPS, activate a signaling cascade beginning with the PI3K/Akt pathway. This leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters the NF-κB (p50/p65) dimer in the cytoplasm. Once freed, NF-κB translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, and enzymes like iNOS and COX-2.

This compound has been shown to intervene at a crucial upstream point in this pathway. It inhibits the phosphorylation of Akt, which in turn prevents the phosphorylation and degradation of IκBα. This action effectively keeps NF-κB inactive and retained in the cytoplasm, thereby suppressing the entire downstream inflammatory cascade.

Data Presentation: Anti-inflammatory Activity of C. cajan Extracts

The following table presents data on the anti-inflammatory effects of C. cajan extracts. These studies provide indirect evidence for the potent anti-inflammatory potential of this compound.

| Extract / Fraction | Model | Dosage | Effect | Reference |

| Hexane Extract | Carrageenan-induced rat paw edema | 200 mg/kg | 85% inhibition of edema | |

| Hexane Extract | Carrageenan-induced rat paw edema | 400 mg/kg | 95% inhibition of edema | |

| Hexane Extract | LPS-stimulated rats | 200 mg/kg | 11% decrease in TNF-α | |

| Hexane Extract | LPS-stimulated rats | 400 mg/kg | 20% decrease in TNF-α | |

| Hexane Extract | LPS-stimulated rats | 200 mg/kg | 8% decrease in IL-6 | |

| Hexane Extract | LPS-stimulated rats | 400 mg/kg | 13% decrease in IL-6 | |

| 50% Ethanol Extract | LPS-stimulated RAW 264.7 cells | - | Suppressed production of TNF-α, IL-1β, IL-6 | [6] |

Experimental Protocols

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells in appropriate plates (e.g., 6-well for Western blot, 24-well for ELISA) at a density to achieve 70-80% confluency. Allow cells to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate for the desired time period (e.g., 30 minutes for IκBα phosphorylation, 6-24 hours for cytokine production).

-

Harvesting: Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells to extract protein for Western blotting.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10-12% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin, anti-Lamin B1) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (β-actin for whole-cell/cytoplasmic lysates, Lamin B1 for nuclear lysates).

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound with significant dual-action antioxidant and anti-inflammatory properties. Its ability to modulate the Nrf2 and NF-κB pathways positions it as a compelling candidate for the development of therapeutics for a range of conditions underpinned by oxidative stress and inflammation. However, a critical gap exists in the literature regarding the specific quantitative efficacy (e.g., IC50 values) of isolated, purified this compound. Future research must prioritize the in-vitro and in-vivo evaluation of pure this compound to definitively establish its potency and therapeutic potential. The protocols and mechanistic insights provided in this guide offer a clear framework for undertaking such investigations.

References

Bioavailability and Pharmacokinetics of Cajanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cajanol, an isoflavanone (B1217009) predominantly found in the roots of Cajanus cajan (pigeon pea), has garnered significant interest for its potential therapeutic applications, including anticancer and phytoestrogenic activities. Understanding its bioavailability and pharmacokinetic profile is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the known information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited availability of direct pharmacokinetic data for this compound, this guide also draws upon data from structurally similar isoflavonoids, such as genistein (B1671435) and daidzein, to infer potential pharmacokinetic characteristics and to provide robust experimental protocols for future studies. This document outlines detailed methodologies for in vivo and in vitro studies, presents available data in structured tables, and utilizes visualizations to illustrate key concepts and experimental workflows.

Introduction

This compound (5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxychroman-4-one) is a key phytoalexin in pigeon pea with demonstrated biological activities.[1][2] Its therapeutic potential is linked to its ability to modulate various signaling pathways, including the estrogen receptor α (ERα)-dependent PI3K pathway and the ROS-mediated mitochondrial pathway.[1][2] Despite its promising bioactivities, a significant knowledge gap exists concerning its bioavailability and pharmacokinetics, which are critical for determining appropriate dosing regimens and predicting its efficacy and safety in vivo. This guide aims to consolidate the available information and provide a framework for future research in this area.

Predicted Physicochemical Properties

An initial in silico assessment of this compound's properties can provide insights into its potential oral bioavailability.

| Property | Predicted Value | Implication for Bioavailability |

| Molecular Weight | 316.33 g/mol | Favorable (Lipinski's Rule of 5) |

| LogP | ~3.5 | Good lipophilicity for membrane permeation |

| Hydrogen Bond Donors | 2 | Favorable (Lipinski's Rule of 5) |

| Hydrogen Bond Acceptors | 5 | Favorable (Lipinski's Rule of 5) |

| Polar Surface Area | ~75 Ų | Moderate, suggesting reasonable cell permeability |

Note: These values are estimations from chemical informatics tools and require experimental verification.

Bioavailability and Pharmacokinetics: An Analog-Based Approach

Oral Bioavailability

The oral bioavailability of isoflavonoids can be highly variable and is often low due to extensive first-pass metabolism.

Table 1: Oral Bioavailability of Structurally Similar Isoflavonoids in Rats

| Compound | Dose | Bioavailability (%) | Reference |

| Genistein | 40 mg/kg | 30.75 | [3] |

| Genistein | 4 mg/kg | 6.8 (free), >55 (total) | [4] |

| Biochanin A | 5 & 50 mg/kg | <4 | [5][6] |

| Formononetin | Oral | 21.8 | [7] |

Based on this data, it is plausible that this compound also exhibits low to moderate oral bioavailability, likely undergoing significant metabolism.

Pharmacokinetic Parameters

Pharmacokinetic studies of isoflavonoids in rats have established key parameters that describe their absorption and elimination profiles.

Table 2: Pharmacokinetic Parameters of Isoflavonoids in Rats Following Oral Administration

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Genistein | 40 | 4876.19 | 2 | 31,269.66 | [3] |

| Genistin (B1671436) | 64 | 3763.96 | 8 | 51,221.08 | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

These findings suggest that isoflavonoids are generally absorbed within a few hours of oral administration. The glycoside forms, like genistin, tend to have a longer Tmax, indicating that hydrolysis of the sugar moiety is a rate-limiting step in their absorption.[3]

Experimental Protocols

To facilitate further research on this compound, this section provides detailed experimental protocols for key in vivo and in vitro assays, adapted from established methods for isoflavonoid (B1168493) analysis.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Dosing:

-

Intravenous (IV) Group: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered as a single bolus injection via the tail vein (e.g., 5 mg/kg).

-

Oral (PO) Group: this compound is suspended in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage (e.g., 50 mg/kg).

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis. Absolute oral bioavailability is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

In Vitro Caco-2 Cell Permeability Assay

This assay is widely used to predict intestinal drug absorption.[8]

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for an in vitro Caco-2 cell permeability assay.

Protocol Details:

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: A solution of this compound is added to the apical (donor) compartment, and the appearance of this compound in the basolateral (receiver) compartment is monitored over time.

-

Basolateral to Apical (B-A) Transport: A solution of this compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is monitored.

-

-

Sample Analysis: Samples from both compartments are collected at various time points, and the concentration of this compound is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the involvement of active efflux transporters.

Table 3: Classification of Intestinal Permeability based on Caco-2 Papp Values

| Papp (x 10⁻⁶ cm/s) | Permeability Classification |

| < 1 | Low |

| 1 - 10 | Moderate |

| > 10 | High |

Analytical Method: LC-MS/MS for Quantification in Plasma

A sensitive and specific LC-MS/MS method is essential for accurately quantifying this compound in biological matrices.[9][10]

Protocol Outline:

-

Sample Preparation: Plasma samples (e.g., 50 µL) are subjected to protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. The supernatant is then collected for analysis. Alternatively, liquid-liquid extraction can be employed.

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI). Specific precursor-product ion transitions for this compound and an internal standard would need to be determined.

Metabolism

Isoflavonoids typically undergo extensive phase I and phase II metabolism, primarily in the liver and intestines.[11][12]

Predicted Metabolic Pathways of this compound

Caption: Predicted metabolic pathways for this compound.

-

Phase I Metabolism: This may involve hydroxylation and demethylation reactions mediated by cytochrome P450 (CYP) enzymes.[11][12]

-

Phase II Metabolism: The primary metabolic route for isoflavonoids is conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation), catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[11][12] These conjugation reactions increase the water solubility of the compounds, facilitating their excretion.

Signaling Pathways Modulated by this compound

This compound's biological effects are attributed to its interaction with specific cellular signaling pathways.

ERα-Dependent PI3K Signaling Pathway

Caption: this compound's modulation of the ERα-dependent PI3K pathway.[9]

ROS-Mediated Mitochondrial Apoptosis Pathway

Caption: this compound-induced apoptosis via the ROS-mediated mitochondrial pathway.[1]

Conclusion and Future Directions

While this compound demonstrates significant therapeutic potential in preclinical models, a thorough understanding of its bioavailability and pharmacokinetics is crucial for its translation into clinical applications. The current lack of direct data necessitates dedicated studies. The experimental protocols and analog-based data presented in this guide provide a solid foundation for initiating such investigations. Future research should focus on:

-

Performing in vivo pharmacokinetic studies in relevant animal models to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.

-

Conducting in vitro permeability assays (e.g., Caco-2) to understand its intestinal absorption mechanisms.

-

Identifying the major metabolites of this compound and the enzymes responsible for its biotransformation.

-

Investigating potential food-drug or drug-drug interactions that could affect its pharmacokinetic profile.

Addressing these knowledge gaps will be instrumental in advancing the development of this compound as a novel therapeutic agent.

References

- 1. This compound, a novel anticancer agent from Pigeonpea [Cajanus cajan (L.) Millsp.] roots, induces apoptosis in human breast cancer cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The phytoestrogenic compound this compound from Pigeonpea roots is associated with the activation of estrogen receptor α-dependent signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of oral bioavailability of genistein and genistin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Caco-2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An accurate and reproducible method for the quantitative analysis of isoflavones and their metabolites in rat plasma using liquid chromatography/mass spectrometry combined with photodiode array detection [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoflavonoids from Pigeon Pea Roots: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigeon pea (Cajanus cajan), a legume widely cultivated in tropical and subtropical regions, is not only a significant source of dietary protein but also a reservoir of bioactive phytochemicals. The roots of the pigeon pea plant, in particular, are a rich source of isoflavonoids, a class of phenolic compounds known for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the isoflavonoids isolated from pigeon pea roots, their demonstrated biological activities, detailed experimental protocols for their evaluation, and an exploration of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Isoflavonoid (B1168493) Profile of Pigeon Pea Roots

Several isoflavonoids have been isolated and identified from the roots of Cajanus cajan. These compounds form the basis of the observed biological activities. The major isoflavonoids include:

-

Cajanol: An isoflavanone (B1217009) that is one of the most studied bioactive compounds from pigeon pea roots.

-

Cajanin: A prenylated isoflavone (B191592).

-

Genistein: A well-known isoflavone with a broad spectrum of biological activities.

-

Biochanin A: A methylated isoflavone.

-

Formononetin: Another methylated isoflavone, often found alongside biochanin A.

-

2'-hydroxygenistein: A hydroxylated derivative of genistein.

-

Cajaisoflavone: A unique isoflavone found in pigeon pea.

-

Isogenistein 7-O-glucoside: A glycosylated form of isogenistein.

-

Cajanone and 2'-O-methylcajanone: Other notable isoflavonoids present in the roots.[1]

The yield of these isoflavonoids can be influenced by various factors, including the extraction method and the physiological state of the plant. For instance, hairy root cultures of pigeon pea have been shown to be a promising system for the enhanced production of these compounds.[2]

Biological Activities of Pigeon Pea Root Isoflavonoids

The isoflavonoids from pigeon pea roots exhibit a range of biological activities that are of significant interest for drug development. These activities are supported by quantitative data from various in vitro studies.

Table 1: Summary of Biological Activities and Quantitative Data

| Isoflavonoid/Extract | Biological Activity | Cell Line/Organism | Key Findings | Reference(s) |

| This compound | Anticancer | MCF-7 (Human Breast Cancer) | Induces apoptosis via a ROS-mediated mitochondrial pathway. IC50 values: 83.42 µM (24h), 58.32 µM (48h), 54.05 µM (72h). | [2] |

| This compound | Anticancer | PC-3 (Human Prostate Cancer) | Activates estrogen receptor α-dependent signaling pathway, leading to apoptosis. | [3] |

| Pigeon Pea Root Extract (EECRp70) | Anticancer | SCC25 (Oral Squamous Cell Carcinoma) | Inhibits proliferation with IC50 values of 107.53 µg/mL (24h), 87.46 µg/mL (48h), and 74.99 µg/mL (72h). | [4] |

| Cajaisoflavanone B | Antibacterial | Bacillus subtilis, Micrococcus luteus | Potent antimicrobial effects. | [2] |